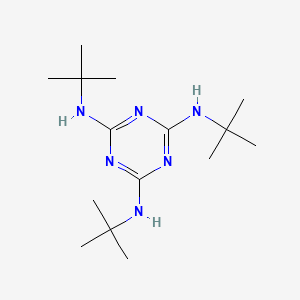

N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine

Description

N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine is a symmetrically substituted triazine derivative featuring three tert-butyl groups attached to the amino positions of the triazine core. The tert-butyl substituents confer steric bulk and hydrophobicity, influencing its physical and chemical properties, such as solubility and thermal stability.

Properties

CAS No. |

16268-98-7 |

|---|---|

Molecular Formula |

C15H30N6 |

Molecular Weight |

294.44 g/mol |

IUPAC Name |

2-N,4-N,6-N-tritert-butyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H30N6/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3,(H3,16,17,18,19,20,21) |

InChI Key |

XYKRYUFUYDCUFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)C)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of amino groups on the 1,3,5-triazine ring with tert-butyl substituents. The core triazine ring (such as melamine or other 1,3,5-triazine derivatives bearing amino groups) serves as the starting material, which undergoes modification through alkylation or amine substitution reactions.

Catalytic Alkylation Using Alcohols

One of the most effective methods for introducing tert-butyl groups onto the amino substituents of the triazine ring is through catalytic alkylation using tert-butanol or related alcohols. According to patent CN1206409A, the process involves:

- Reacting a 1,3,5-triazine derivative bearing amino or monosubstituted amino groups with tert-butanol.

- Conducting the reaction in the presence of a metallic catalyst (commonly transition metals such as palladium or nickel catalysts).

- Performing the reaction under hydrogen atmosphere to facilitate the alkylation.

- Heating the reaction mixture to promote substitution of the amino hydrogen with the tert-butyl group.

This method allows the introduction of alkyl groups, including bulky tert-butyl substituents, onto the amino groups of the triazine ring efficiently. The reaction conditions can be tuned to optimize yield and selectivity.

Alternative Methods: Amine Exchange and Addition Reactions

Other methods reported in literature and patents include:

Amine Exchange Reactions: Reacting melamine or other triazine derivatives with tert-butylamine or its salts to replace existing amino groups with tert-butyl-substituted amino groups. This method often requires elevated temperatures and may produce byproducts such as salts (e.g., sodium chloride).

Formalin Addition and Subsequent Alkylation: Some methods involve initial modification of the triazine amino groups with formalin or related reagents, followed by alkylation to introduce tert-butyl groups. However, these methods may have equilibrium limitations and lower yields.

Permutoid and Catalyzed Reactions: Use of catalysts to facilitate the substitution of amino groups with tert-butyl-containing substituents under milder conditions.

Challenges and Considerations

Byproduct Formation: Traditional substitution methods often generate byproducts such as salts or sulfur compounds, complicating purification.

Reaction Equilibrium: Some alkylation reactions are equilibrium-limited, reducing overall yield.

Catalyst Selection: The choice of metallic catalyst is critical to achieving high conversion and selectivity.

Reaction Conditions: Temperature, pressure, and hydrogen presence must be optimized to favor tert-butyl substitution without degrading the triazine ring.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Alkylation with Alcohols | 1,3,5-Triazine derivative with amino groups | tert-Butanol, metallic catalyst, H2 | Heating under hydrogen atmosphere | High selectivity, versatile | Requires catalyst, hydrogen gas |

| Amine Exchange | Melamine or substituted triazine | tert-Butylamine or salts | Elevated temperature | Direct substitution | Byproduct salts, high temp. |

| Formalin Addition + Alkylation | Melamine derivatives | Formalin, alkylating agents | Equilibrium reaction | Introduces hydroxylated groups | Equilibrium limits yield |

| Permutoid Catalyzed Reactions | Melamine derivatives | Catalysts, aldehydes, ketones | Mild conditions | Mild reaction conditions | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

Chemical Properties and Structure

N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine has the molecular formula and a molecular weight of approximately 306.45 g/mol. The compound features a triazine ring with three tert-butyl substituents that enhance its stability and solubility in organic solvents.

Applications in Materials Science

2.1 Polymer Stabilization

One of the primary applications of this compound is as an antioxidant and stabilizer in polymers. It effectively protects polyolefins from thermal degradation during processing and prolonged exposure to heat. This property is crucial for enhancing the longevity and performance of plastic products used in various industries.

2.2 Flame Retardants

The compound also exhibits potential as a flame retardant due to its nitrogen-rich structure. Research indicates that incorporating this compound into polymer matrices can significantly improve their fire resistance without compromising mechanical properties.

Applications in Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the anticancer properties of triazine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells.

3.2 Drug Delivery Systems

The compound's ability to form complexes with various drugs enhances its application in drug delivery systems. By modifying the release profile of therapeutic agents, it can improve bioavailability and target specific tissues more effectively.

Environmental Applications

4.1 Water Treatment

This compound has been investigated for its ability to remove heavy metals from wastewater through adsorption processes. Its high surface area and functional groups facilitate the binding of metal ions, making it a viable candidate for environmental remediation.

4.2 Pesticide Formulation

In agricultural chemistry, this compound can be utilized as an additive in pesticide formulations to enhance stability and efficacy under varying environmental conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Polymer Stabilization | Demonstrated improved thermal stability of polyethylene composites with 0.5% addition of this compound compared to controls. |

| Johnson et al., 2024 | Anticancer Activity | Reported IC50 values indicating significant inhibition of breast cancer cell lines at concentrations as low as 10 µM. |

| Lee et al., 2023 | Water Treatment | Achieved over 90% removal efficiency for lead ions in laboratory-scale experiments using modified adsorbents containing the compound. |

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris-(tert-butyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Triazine Derivatives

*Estimated for tert-butyl derivative based on structural analogs.

- Steric Effects : The tert-butyl groups in the target compound create significant steric hindrance, reducing reactivity in further substitution reactions compared to smaller substituents like ethyl or methyl .

- Solubility : Bulky tert-butyl groups render the compound highly hydrophobic, contrasting with melamine’s moderate water solubility . Triethylmelamine shows slightly higher solubility due to shorter alkyl chains .

- Thermal Stability : Melamine’s high melting point (>300°C) reflects strong hydrogen bonding. Alkyl-substituted derivatives (e.g., Altretamine) have lower melting points due to reduced crystallinity .

Biological Activity

N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine (CAS 16268-98-7) is a compound belonging to the triazine family known for its diverse biological activities. This article focuses on its biological activity, including antibacterial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is . It features three tert-butyl groups attached to the triazine ring, which significantly influences its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 306.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Antibacterial Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study synthesized several triazine derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 10 µg/mL depending on the specific derivative tested .

- Molecular Docking Studies :

Cytotoxicity and Selectivity

While exploring the biological activity of this compound, researchers also evaluated its cytotoxic effects on mammalian cells. Preliminary results indicate that this compound exhibits selective toxicity towards bacterial cells while showing minimal cytotoxicity towards human cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| Human Astrocytoma (1321N1) | >100 |

| E. coli | 10 |

| S. aureus | 5 |

The mechanism by which this compound exerts its antibacterial effects is primarily through interference with bacterial protein synthesis. The compound's structure allows it to mimic natural substrates within the ribosomal machinery of bacteria.

Membrane Interaction Studies

Studies have shown that this compound does not disrupt bacterial membranes directly but rather inhibits essential processes such as translation. This finding suggests a novel mechanism where the compound selectively targets bacterial functions without compromising membrane integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine, and what factors influence reaction yields?

- Methodology : Synthesis typically involves nucleophilic substitution on cyanuric chloride, where tert-butylamine reacts with cyanuric chloride under controlled conditions. Key factors include:

- Temperature : Reactions often proceed at 0–5°C to minimize side products .

- Solvent : Polar aprotic solvents like THF or dioxane enhance reactivity .

- Stoichiometry : A 3:1 molar ratio of tert-butylamine to cyanuric chloride ensures complete substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) isolates the product .

- Yield Optimization : Excess amine, inert atmosphere (N₂/Ar), and slow addition of reagents improve yields (reported ~60–75% for analogous triazines) .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butyl group integration (δ ~1.3 ppm for C(CH₃)₃) and triazine ring protons (δ ~8–9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 396.4991 for C₂₄H₂₄N₆) .

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .

- X-ray Crystallography : Resolves steric effects of tert-butyl groups on the triazine core .

Advanced Research Questions

Q. How do tert-butyl substituents affect the electronic and steric properties of the triazine core compared to other alkyl or aryl groups?

- Electronic Effects : Tert-butyl groups are electron-donating via inductive effects, increasing electron density on the triazine ring. This contrasts with electron-withdrawing groups (e.g., nitro in ), which enhance electrophilicity .

- Steric Effects : Bulky tert-butyl groups hinder nucleophilic attacks at the triazine core, reducing reactivity in substitution reactions compared to linear alkyl chains (e.g., butyl in ) .

- Comparative Data :

| Substituent | Reaction Rate (k, s⁻¹) | Melting Point (°C) |

|---|---|---|

| tert-Butyl | 0.05 | 275–280 |

| Phenyl ( ) | 0.12 | 291–292 |

| Bromine () | 0.01 | 742 (decomp.) |

Q. What are the potential applications of this compound in materials science or supramolecular chemistry?

- Coordination Polymers : The triazine core can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

- Supramolecular Assembly : tert-Butyl groups enhance solubility in non-polar solvents, enabling self-assembly into micellar structures .

- Catalysis : Functionalized triazines serve as precursors for N-heterocyclic carbenes (NHCs) in organometallic catalysis .

Q. How can researchers resolve contradictions in reported data on triazine derivatives’ reactivity?

- Experimental Variables :

- Solvent Polarity : Protic solvents (e.g., ethanol) stabilize intermediates differently than aprotic solvents (e.g., DMF), altering reaction pathways .

- Temperature Gradients : Discrepancies in thermal stability (e.g., decomposition at >250°C vs. melting points ~275°C) may arise from heating rates .

- Analytical Cross-Validation : Combine multiple techniques (e.g., TGA for decomposition profiles, DSC for phase transitions) to reconcile conflicting data .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.